N-(5-chloro-2-methoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,3-dioxo-4-phenylpyrazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-27-16-8-7-13(20)11-15(16)21-17(24)12-22-9-10-23(19(26)18(22)25)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVWVYBFUIPUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C21H18ClN3O5
- Molecular Weight : 427.8 g/mol
| Property | Value |
|---|---|
| CAS Number | 1251551-50-4 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
The biological activity of this compound has been explored primarily through its structural analogs and related compounds. Here are some key findings:
Research indicates that compounds in the dihydropyrazinone class may exhibit various biological activities including:
- Calcium Channel Blockade : Some studies suggest that dihydropyrazinones can act as calcium channel blockers, which may have implications for their use in treating hypertension and other cardiovascular conditions.
3. Anticancer Potential
Preliminary data from structurally similar compounds indicate potential anticancer properties. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. However, specific studies focusing on this compound are necessary to confirm these effects.
Case Studies
While direct case studies on this specific compound are scarce, the following examples illustrate the biological relevance of similar compounds:
Case Study 1: Dihydropyrazinones and Cancer
A study investigated a series of dihydropyrazinone derivatives for their anticancer activity. Results showed that certain modifications led to increased cytotoxicity against breast cancer cells. The study highlighted the importance of substituent groups in enhancing biological activity.
Case Study 2: Calcium Channel Blockers
Another research effort focused on the development of novel calcium channel blockers derived from dihydropyrazinone scaffolds. These compounds exhibited significant antihypertensive effects in animal models, suggesting a pathway for future therapeutic applications.
Comparison with Similar Compounds
Structural Analogues in Acetamide Derivatives
Heterocyclic Substituents
The target compound’s tetrahydropyrazine-dione group distinguishes it from other acetamides. For example:
- 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (): Contains a piperazine ring and quinolinyl group. The piperazine may enhance solubility, while the quinoline core could influence aromatic stacking interactions.
- N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide (): Shares a pyrazine ring but incorporates a tetrahydrobenzothiophen group. The cyano substituent and sulfur atom may increase metabolic stability compared to the target compound’s methoxyphenyl group .
Chloro-Methoxyphenyl Derivatives
- Alachlor (): A chloroacetamide herbicide with a 2,6-diethylphenyl and methoxymethyl group. While both compounds share chloro and methoxy substituents, alachlor’s aliphatic chains and agricultural use contrast with the target compound’s aromatic heterocycles, which are more typical of pharmaceuticals .
Pharmacological Potential vs. Agrochemicals
While agrochemicals like pretilachlor and thenylchlor () prioritize lipophilicity for membrane penetration in plants, the target compound’s aromatic and hydrogen-bonding groups align with drug-like properties (e.g., enzyme inhibition, receptor antagonism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
